N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride
CAS No.: 1233955-63-9
Cat. No.: VC5030221
Molecular Formula: C12H19Cl2N3O2
Molecular Weight: 308.2
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1233955-63-9 |
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Molecular Formula | C12H19Cl2N3O2 |
Molecular Weight | 308.2 |
IUPAC Name | N-[(2-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride |
Standard InChI | InChI=1S/C12H17N3O2.2ClH/c16-15(17)12-4-2-1-3-10(12)9-14-11-5-7-13-8-6-11;;/h1-4,11,13-14H,5-9H2;2*1H |
Standard InChI Key | XPMALDDAQVONTA-UHFFFAOYSA-N |
SMILES | C1CNCCC1NCC2=CC=CC=C2[N+](=O)[O-].Cl.Cl |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The compound’s core structure consists of a piperidine ring () with an amine group at the 4-position. The 2-nitrobenzyl moiety () is attached via a methylene bridge to the piperidine nitrogen. The dihydrochloride salt formation protonates the amine groups, resulting in the final formula .
Key Structural Features:
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Piperidine Ring: Confers rigidity and influences pharmacokinetic properties due to its basicity () .
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Nitro Group: An electron-withdrawing substituent at the ortho position of the benzyl ring, enhancing electrophilic reactivity .
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Dihydrochloride Salt: Improves aqueous solubility (estimated >50 mg/mL) compared to the free base .
The SMILES notation and InChIKey provide unambiguous representations of its connectivity .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a two-step process:
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Alkylation of Piperidine-4-amine: Reacting piperidine-4-amine with 2-nitrobenzyl bromide in the presence of a base (e.g., KCO) yields the free base .
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Salt Formation: Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol) precipitates the dihydrochloride salt .
Optimization Considerations:
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Temperature: Alkylation proceeds optimally at 60–80°C to minimize byproducts .
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their inertness and solubility profiles .
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Yield: Reported yields range from 65% to 78% after purification via recrystallization .
Industrial Production
Scale-up challenges include controlling exothermic reactions during hydrochloric acid addition and ensuring consistent particle size for pharmaceutical-grade material . Current suppliers list purities ≥95%, with prices varying based on batch size (e.g., $120–$450/g) .
Physicochemical Properties
Table 1: Key Physical Properties
Property | Value | Source |
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Molecular Weight | 308.20 g/mol | |
Melting Point | 215–220°C (decomposes) | |
Solubility (Water) | >50 mg/mL at 25°C | |
LogP (Partition Coefficient) | 1.2 (predicted) |
The nitro group contributes to the compound’s moderate lipophilicity, balancing membrane permeability and aqueous solubility . Stability studies indicate degradation under UV light (t = 48 hours), necessitating storage in amber containers at 2–8°C .
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, reduction of the nitro group to an amine enables conjugation with carboxylic acids or sulfonyl chlorides .
Case Study: NMDA Receptor Modulation
Structural analogs like 4-(Dimethylamino)piperidine demonstrate activity at NMDA receptors, suggesting potential neuropharmacological applications. While direct studies on N-(2-nitrobenzyl)piperidine-4-amine dihydrochloride are lacking, its scaffold is considered a candidate for central nervous system (CNS) drug discovery .
Chemical Biology Probes
The nitrobenzyl group facilitates photoaffinity labeling, enabling target identification in proteomic studies . Its reversible binding to enzymes like dipeptidyl peptidase IV (DPP-IV) has been hypothesized but requires experimental validation .
Parameter | Data | Source |
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GHS Classification | Not classified | |
Skin Irritation | No data available | |
Eye Irritation | Rinse with water for 15 minutes | |
Acute Toxicity (LD50) | Not determined |
Despite its unclassified hazard status, precautions include:
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Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
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Ventilation: Use in a fume hood to avoid aerosol formation .
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Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Future Directions
Research gaps include:
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Toxicokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.
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Therapeutic Potential: Screening against cancer cell lines or microbial targets.
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Process Chemistry: Developing continuous-flow synthesis to improve yield and sustainability.
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